7-(Pyridin-4-yl)-1H-indole

Fluorescence Photophysics Optoelectronic Materials

7-(Pyridin-4-yl)-1H-indole (CAS 827025-07-0) is a heterocyclic building block belonging to the 7-pyridylindole isomer family. It features an indole core substituted with a pyridin-4-yl group at the 7-position, producing a C13H10N2 framework (MW 194.23 g/mol).

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 827025-07-0
Cat. No. B3059582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Pyridin-4-yl)-1H-indole
CAS827025-07-0
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C3=CC=NC=C3)NC=C2
InChIInChI=1S/C13H10N2/c1-2-11-6-9-15-13(11)12(3-1)10-4-7-14-8-5-10/h1-9,15H
InChIKeyGTJZMWIQOZZSCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Pyridin-4-yl)-1H-indole (CAS 827025-07-0): Architectural Isomer Differentiation Guide for Research Procurement


7-(Pyridin-4-yl)-1H-indole (CAS 827025-07-0) is a heterocyclic building block belonging to the 7-pyridylindole isomer family. It features an indole core substituted with a pyridin-4-yl group at the 7-position, producing a C13H10N2 framework (MW 194.23 g/mol). Unlike its 2′- and 3′-pyridyl regioisomers, the 4′-pyridyl attachment geometry alters both the electronic conjugation pathway and the hydrogen-bonding topology, which directly translates into quantifiably distinct photophysical and tautomeric behavior [1]. This compound is supplied as a fine chemical intermediate for medicinal chemistry, coordination chemistry, and advanced optoelectronic materials research.

Why 7-(Pyridin-4-yl)-1H-indole Cannot Be Replaced by Other 7-Pyridylindole Isomers


The three 7-pyridylindole regioisomers differ only in the position of the nitrogen atom on the pendant pyridine ring, yet this single atomic variation produces a >90-fold change in fluorescence quantum yield and a binary difference in whether a stable neutral tautomer can be isolated [1]. Procuring the incorrect isomer or an unspecified mixture of isomers introduces uncontrolled photophysical quenching and unpredictable acid/base behavior, which can invalidate sensor calibration, optoelectronic device performance, or structure-activity relationship (SAR) conclusions in medicinal chemistry programs. Generic substitution without isomer verification therefore carries an unacceptably high risk of experimental failure.

7-(Pyridin-4-yl)-1H-indole: Quantitative Comparator Evidence for Research Selection


Fluorescence Quantum Yield: 4′-Pyridyl Isomer Outperforms 3′- and 2′-Pyridyl Isomers by 2.2× and 92× Respectively

The 4′-pyridyl isomer (target compound) exhibits a fluorescence quantum yield (Φ) of 0.55 in acetonitrile at 25 °C. Under identical conditions, the 3′-pyridyl isomer (compound 6) shows Φ = 0.25, while the 2′-pyridyl isomer (compound 5) is nearly non-emissive with Φ = 0.006 [1]. The 2′-pyridyl isomer's fluorescence is quenched by an intramolecular phototautomerization process that is structurally forbidden for the 4′-pyridyl geometry.

Fluorescence Photophysics Optoelectronic Materials

Emission Wavelength: 4′-Pyridyl Isomer Red-Shifts Emission by 15 nm Relative to 3′-Pyridyl Isomer

The 4′-pyridyl isomer (compound 7) exhibits an emission maximum at 401 nm, whereas the 3′-pyridyl isomer (compound 6) emits at 386 nm under identical conditions (CH3CN, 10⁻⁵ M, room temperature) [1]. The 15 nm red shift reflects the extended conjugation provided by the para-substituted pyridine geometry.

Fluorescence Spectral Tuning Optical Materials

Tautomeric Switching: Only 4′-Pyridyl Isomer Forms a Stable Neutral Tautomer upon Deprotonation

The N-methyl pyridinium salt of the 4′-pyridyl isomer (compound 13), upon treatment with 25% aqueous NaOH in dichloromethane for 20 min at room temperature, cleanly deprotonates to yield the neutral tautomer 14 in 99% isolated yield. Under identical or more forcing basic conditions, the corresponding N-methyl salts of the 2′-pyridyl (11) and 3′-pyridyl (12) isomers produce only red solutions from which no stable neutral species can be isolated [1]. The 4′-pyridyl geometry uniquely permits the electronic reorganization (zwitterion to neutral isomer conversion) that is sterically or electronically disfavored in the other two regioisomers.

Tautomerism Molecular Switching Stimuli-Responsive Materials

Crystal Packing: 4′-Pyridyl Isomer Adopts a Distinct Aggregation State Driven by Intermolecular H-Bonds

Single-crystal X-ray diffraction analysis of all three isomeric 7-pyridylindoles reveals that each isomer adopts a unique aggregation state in the solid state, governed by different patterns of intra- and intermolecular hydrogen bonding [1]. The 4′-pyridyl geometry, with its para-substituted pyridine, positions the pyridyl nitrogen away from the indole N–H, precluding the intramolecular N–H···N(pyridine) hydrogen bond observed in the 2′-pyridyl isomer, and instead promotes intermolecular N–H···N(pyridine) contacts that define a distinct supramolecular architecture.

X-ray Crystallography Solid-State Chemistry Aggregation

Synthetic Accessibility: Stille Coupling Yields Favor 4′-Pyridyl and 2′-Pyridyl Isomers Over 3′-Pyridyl

The 4′-pyridyl isomer (7) is prepared via Stille coupling of 7-iodoindole with 4-pyridyl tri-n-butylstannane, followed by Bartoli cyclization when required. The paper reports that both the 4′-pyridyl and 2′-pyridyl systems can be prepared in good yield by this route, whereas the 3′-pyridyl system requires an alternative sequence (Stille coupling on 2-bromonitrobenzene followed by Bartoli cyclization) due to the lower reactivity of the 3-pyridyl stannane [1]. For medicinal chemistry library synthesis, the 4′-pyridyl isomer offers a more convergent synthetic entry point.

Synthesis Cross-Coupling Process Chemistry

7-(Pyridin-4-yl)-1H-indole: Evidence-Backed Application Scenarios for Scientific and Industrial Use


High-Brightness Blue Fluorescent Probe or OLED Emitter Development

Researchers designing blue-fluorescent molecular probes or organic light-emitting diode (OLED) emitters should select the 4′-pyridyl isomer based on its quantum yield of 0.55 at 401 nm, which is >90-fold higher than the 2′-pyridyl isomer [1]. This brightness advantage is critical for achieving low detection limits in fluorescence microscopy and high external quantum efficiency in electroluminescent devices.

Base-Triggered Molecular Switch or pH-Responsive Smart Material

The 4′-pyridyl isomer is the only 7-pyridylindole capable of forming a stable neutral tautomer (99% yield) upon deprotonation of its N-methyl pyridinium salt [1]. This binary on/off tautomerization behavior makes it suitable for incorporation into molecular logic gates, colorimetric pH sensors, or stimuli-responsive polymer films where a reversible, visually detectable structural change is required.

Crystal Engineering and Supramolecular Co-Crystal Design

The 4′-pyridyl isomer's unique intermolecular N–H···N(pyridine) hydrogen-bonding motif, confirmed by single-crystal X-ray diffraction [1], provides a predictable supramolecular synthon for crystal engineering. Researchers designing co-crystals, porous organic frameworks, or hydrogen-bonded organic frameworks (HOFs) can exploit this reliable connectivity pattern that is absent in the intramolecularly hydrogen-bonded 2′-pyridyl isomer.

Medicinal Chemistry SAR Exploration of Kinase or CYP Enzyme Inhibitors

For medicinal chemistry programs targeting CYP17A1, kinases, or other enzymes where pyridine-substituted indoles serve as core pharmacophores, the 4′-pyridyl attachment geometry directs the pyridyl nitrogen into a distinct region of the binding pocket compared to the 2′- or 3′-pyridyl isomers [1]. The differing hydrogen-bond acceptor orientation can dramatically affect target affinity, as demonstrated in related pyridine-indole hybrid CYP17A1 inhibitor series where regioisomeric switching altered IC50 values by orders of magnitude [2]. Procuring the structurally defined 4′-pyridyl isomer ensures unambiguous SAR interpretation.

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